molecular formula C6H6F2N2 B6238045 2,4-difluorobenzene-1,3-diamine CAS No. 25170-72-3

2,4-difluorobenzene-1,3-diamine

Cat. No. B6238045
CAS RN: 25170-72-3
M. Wt: 144.1
InChI Key:
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Description

2,4-difluorobenzene-1,3-diamine, with the CAS Number 25170-72-3, is a compound with a molecular weight of 144.12 . It is stored at room temperature and has a purity of 95%. The compound is in powder form .


Synthesis Analysis

The synthesis of m-difluorobenzene, an important structural component in many pharmaceutical agents and natural products, has been achieved through a continuous-flow methodology . This method addresses several process challenges by introducing an extra inert solvent flow, allowing for rapid synthesis with an 85% total yield . The molar ratio of hydrochloric acid used in the process is reduced to 3.6 equivalents .


Molecular Structure Analysis

The InChI code for 2,4-difluorobenzene-1,3-diamine is 1S/C6H6F2N2/c7-3-1-2-4(9)5(8)6(3)10/h1-2H,9-10H2 .


Chemical Reactions Analysis

The diazotization process parameters such as residence time, reaction temperature, and molar flow ratio of NaNO2 and 2,4-difluoroaniline were systematically investigated in a continuous-flow process . The yield increased with prolonged residence time .


Physical And Chemical Properties Analysis

2,4-difluorobenzene-1,3-diamine is a powder that is stored at room temperature . It has a melting point of 76-77 degrees .

Mechanism of Action

The increase in temperature accelerated the degradation rate of diazonium salts, resulting in the occurrence of side-reactions and a decrease in yield .

Safety and Hazards

The compound has been assigned the signal word “Warning” and is associated with several hazard statements including H302, H312, H315, H319, H332, H335, H341, and H412 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Relevant Papers The compound has been mentioned in several peer-reviewed papers and technical documents . These documents provide more detailed information about the compound and its various applications.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2,4-difluorobenzene-1,3-diamine can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "2,4-difluoronitrobenzene", "hydrazine hydrate", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: Reduction of 2,4-difluoronitrobenzene to 2,4-difluoroaniline using hydrazine hydrate and sodium hydroxide in ethanol/water mixture.", "Step 2: Protection of the amino groups in 2,4-difluoroaniline using acetic anhydride and pyridine to form the corresponding N-acetyl derivatives.", "Step 3: Nitration of the N-acetyl-2,4-difluoroanilines using nitric acid and acetic anhydride to form the corresponding N-acetyl-2,4-difluoronitrobenzenes.", "Step 4: Reduction of the N-acetyl-2,4-difluoronitrobenzenes to the corresponding N-acetyl-2,4-difluoroanilines using hydrazine hydrate and sodium hydroxide in ethanol/water mixture.", "Step 5: Deprotection of the amino groups in the N-acetyl-2,4-difluoroanilines using sodium hydroxide to form 2,4-difluorobenzene-1,3-diamine." ] }

CAS RN

25170-72-3

Product Name

2,4-difluorobenzene-1,3-diamine

Molecular Formula

C6H6F2N2

Molecular Weight

144.1

Purity

95

Origin of Product

United States

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